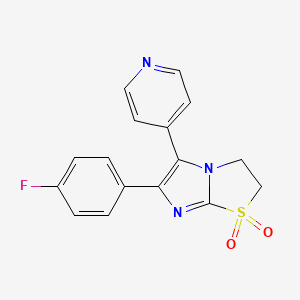
mercury;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid, mercury salt, also known as mercury(II) nitrate, is an inorganic compound with the chemical formula Hg(NO₃)₂. It is the mercury(II) salt of nitric acid and contains mercury(II) cations (Hg²⁺) and nitrate anions (NO₃⁻). This compound is known for its colorless crystalline or white powder appearance and is highly soluble in water and nitric acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mercury(II) nitrate is typically synthesized by treating elemental mercury with hot concentrated nitric acid. The reaction proceeds as follows: [ \text{Hg} + 2\text{HNO}_3 \rightarrow \text{Hg(NO}_3\text{)}_2 + \text{H}_2 \text{O} ] This reaction requires careful handling due to the toxic nature of mercury and the corrosive properties of nitric acid .
Industrial Production Methods: In industrial settings, the production of mercury(II) nitrate follows similar principles but on a larger scale. The process involves the controlled reaction of mercury with nitric acid in specialized reactors designed to handle the hazardous materials safely. The resulting product is then purified and crystallized for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Mercury(II) nitrate undergoes several types of chemical reactions, including:
Oxidation: Mercury(II) nitrate acts as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: Mercury(II) nitrate can react with halides to form mercury(II) halides.
Common Reagents and Conditions:
Oxidizing Agents: Concentrated nitric acid, sulfuric acid.
Reducing Agents: Elemental mercury, sodium amalgam.
Reaction Conditions: Reactions typically occur under controlled temperatures and in the presence of specific catalysts or solvents.
Major Products:
Mercury(II) Halides: Formed by reacting mercury(II) nitrate with halides.
Elemental Mercury: Produced through reduction reactions.
Applications De Recherche Scientifique
Mercury(II) nitrate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a nitrification agent.
Biology: Employed in various biochemical assays and studies involving mercury’s effects on biological systems.
Medicine: Historically used in the treatment of syphilis, though its use has declined due to toxicity concerns.
Industry: Utilized in the manufacture of felt, mercury fulminate, and as an analytical reagent in laboratories
Mécanisme D'action
The mechanism by which mercury(II) nitrate exerts its effects involves the interaction of mercury ions with various molecular targets. Mercury ions can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This interaction affects multiple pathways, including enzyme activity, membrane integrity, and cellular signaling .
Comparaison Avec Des Composés Similaires
Mercury(I) Nitrate (Hg₂(NO₃)₂): Contains mercury in the +1 oxidation state and has different chemical properties and reactivity compared to mercury(II) nitrate.
Mercury(II) Chloride (HgCl₂): Another mercury(II) compound with distinct applications and toxicity profiles.
Uniqueness: Mercury(II) nitrate is unique due to its strong oxidizing properties and its ability to form stable complexes with various ligands. Its solubility in water and nitric acid also distinguishes it from other mercury compounds .
Propriétés
Numéro CAS |
24670-15-3 |
|---|---|
Formule moléculaire |
HHgNO3 |
Poids moléculaire |
263.61 g/mol |
Nom IUPAC |
mercury;nitric acid |
InChI |
InChI=1S/Hg.HNO3/c;2-1(3)4/h;(H,2,3,4) |
Clé InChI |
VRJVVIKEWDDYOG-UHFFFAOYSA-N |
SMILES |
[N+](=O)(O)[O-].[Hg] |
SMILES canonique |
[N+](=O)(O)[O-].[Hg] |
Numéros CAS associés |
10045-94-0 (nitrate-mercury[2:1]) 10415-75-5 (nitrate-mercury[1:1]) |
Synonymes |
mercury nitrate mercury nitrate (1:1) mercury nitrate (2:1) mercury nitrate (2:1), HNO3-203Hg-labeled |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-5-[(2Z)-2-[(2-methoxy-4-nitro-5-sulfo-phenyl)diazenyl-(phenylcarbamoyl)methylidene]hydrazinyl]-2-nitro-benzenesulfonic acid](/img/structure/B1206018.png)
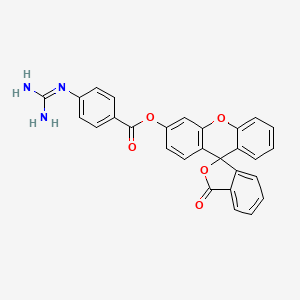
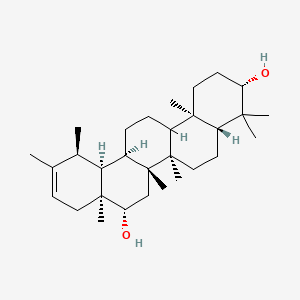
![5-[acetyl-[4-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2,3-dihydroxybutyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B1206022.png)

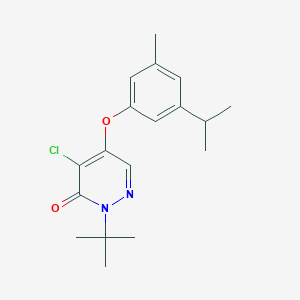
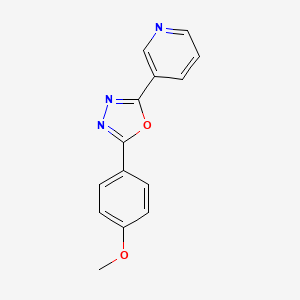
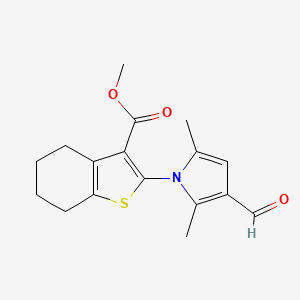
![3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1206030.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1206032.png)

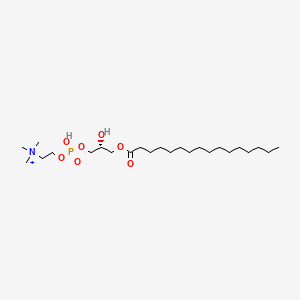
![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1206040.png)
